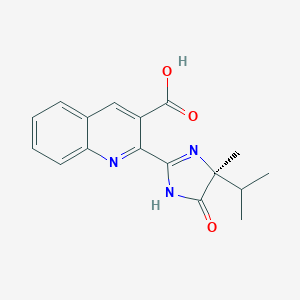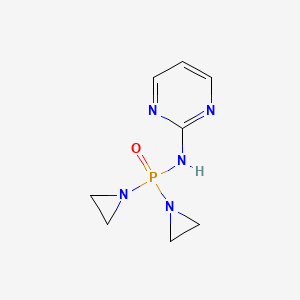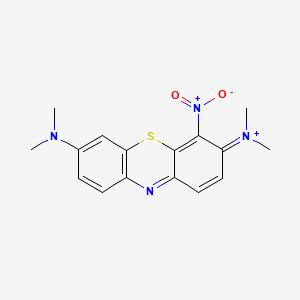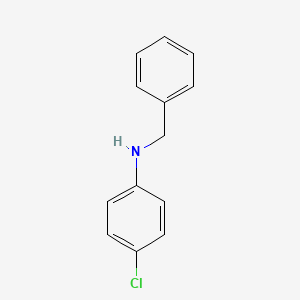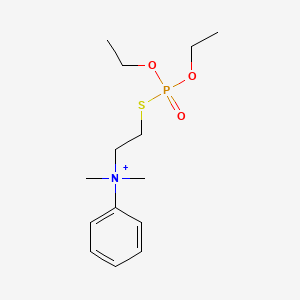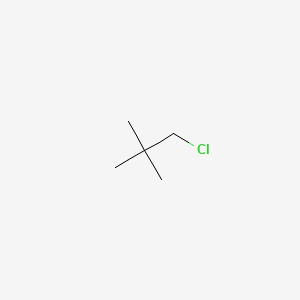
1-Chlor-2,2-dimethylpropan
Übersicht
Beschreibung
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its unique structure, where a chlorine atom is attached to a carbon atom that is bonded to three methyl groups, making it a highly branched alkyl chloride .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethylpropane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Quantum Mechanics Calculations: The compound has been used as a substrate in quantum mechanics studies to understand the catalytic mechanisms of enzymes such as haloalkane dehalogenases.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
Target of Action
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is a primary alkyl halide . Its primary targets are the nucleophilic centers in organic molecules, particularly in reactions involving nucleophilic substitution .
Mode of Action
1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions, specifically the SN2 mechanism . In this process, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the expulsion of the chloride ion and the formation of a new bond with the nucleophile .
Biochemical Pathways
The compound is often used in Friedel-Crafts alkylation reactions, where it can alkylate aromatic rings . For example, its reaction with benzene yields p-di-tert-butylbenzene as the major product .
Result of Action
The primary result of 1-Chloro-2,2-dimethylpropane’s action is the formation of new organic compounds through the substitution of its chlorine atom with a nucleophile or the alkylation of aromatic rings .
Action Environment
The action of 1-Chloro-2,2-dimethylpropane can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the rate and outcome of its reactions . Additionally, steric hindrance can affect its reactivity, as it is more sterically hindered than other primary alkyl halides .
Biochemische Analyse
Biochemical Properties
1-Chloro-2,2-dimethylpropane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It is known to interact with enzymes such as haloalkane dehalogenases, which catalyze the hydrolytic dehalogenation of halogenated alkanes. For instance, the enzyme LinB from Sphingomonas paucimobilis UT26 has been studied for its ability to catalyze the dehalogenation of 1-Chloro-2,2-dimethylpropane . The interaction between 1-Chloro-2,2-dimethylpropane and these enzymes involves the cleavage of the carbon-chlorine bond, resulting in the formation of alcohols and halide ions.
Molecular Mechanism
The molecular mechanism of action of 1-Chloro-2,2-dimethylpropane involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, 1-Chloro-2,2-dimethylpropane can inhibit the activity of certain dehalogenases by binding to their active sites, preventing the catalysis of halogenated substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
1-Chloro-2,2-dimethylpropane is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-Chloro-2,2-dimethylpropane, resulting in the formation of reactive intermediates that can further react with cellular biomolecules . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 1-Chloro-2,2-dimethylpropane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, 1-Chloro-2,2-dimethylpropane can accumulate in lipid-rich regions of cells, affecting membrane integrity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In industrial settings, the production of 1-chloro-2,2-dimethylpropane often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions (SN2) due to the presence of the chlorine atom, which is a good leaving group. The compound can also participate in elimination reactions (E2) under appropriate conditions .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can react with 1-chloro-2,2-dimethylpropane to replace the chlorine atom.
Elimination (E2): Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed:
SN2 Reactions: The major products are typically alcohols, nitriles, or ethers, depending on the nucleophile used.
E2 Reactions: The major product is usually an alkene, such as 2,2-dimethylpropene.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethylpropane can be compared with other similar compounds such as:
2-Chloro-2-methylpropane: This compound has a similar structure but with one less methyl group, making it less sterically hindered.
1-Chloro-2-methylpropane: This compound has a linear structure, which affects its reactivity and physical properties.
2,2-Dimethyl-1,3-dichloropropane: This compound contains two chlorine atoms, leading to different reactivity patterns.
Uniqueness: The high degree of branching in 1-chloro-2,2-dimethylpropane makes it more sterically hindered compared to its linear or less branched analogs. This steric hindrance affects its reactivity, particularly in nucleophilic substitution reactions, where it is less reactive than less hindered alkyl chlorides .
Eigenschaften
IUPAC Name |
1-chloro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYMVBQWWZVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061069 | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
753-89-9 | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
